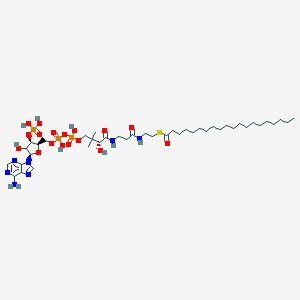
2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (HEDICA) is a synthetic compound with a variety of applications in scientific research. It has been used in drug discovery, for the development of new drugs, and in the study of biochemical and physiological effects. HEDICA is a powerful tool for studying biochemical and physiological processes, and it has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Heparanase Inhibition and Anti-Angiogenic Effects
The derivatives of 2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of the enzyme heparanase. Heparanase plays a critical role in the degradation of the extracellular matrix, facilitating tumor metastasis and angiogenesis. Compounds such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have demonstrated significant heparanase inhibitory activity, exhibiting IC(50) values in the range of 200-500 nM. These compounds also show a high degree of selectivity for heparanase over human beta-glucuronidase, alongside notable anti-angiogenic properties. Such characteristics suggest their potential as therapeutic agents or as biological tools in research focused on cancer and other diseases related to angiogenesis and extracellular matrix degradation (Courtney et al., 2004).
Chemical Synthesis and Structural Insights
The compound and its derivatives are also subjects of interest in chemical synthesis and structural studies. For instance, the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid Integrin Antagonists involves the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, leading to compounds that could serve as integrin antagonists. This highlights the compound's relevance in synthesizing molecules with potential biological activity (Deng et al., 2003).
Furthermore, studies on the crystal structures of related compounds, such as salts of (6-carboxymethyl-1,3,5,7-tetraoxo-3,5,6,7-tetrahydro-1H-pyrrolo[3,4-f]isoindol-2-yl)-acetic acid, provide insights into the conformational stability and packing effects in the solid state. Such investigations contribute to our understanding of the structural properties and potential intermolecular interactions of these compounds (Barooah et al., 2008).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of related compounds have been reported. For instance, a safety data sheet for phenylboronic acid, a related compound, indicates that it may cause respiratory irritation . Another safety data sheet for HEPES, another related compound, also indicates that it may cause respiratory irritation .
Direcciones Futuras
The future directions of related compounds have been discussed. For instance, a study emphasized flexible and self-healable hydrogels as electrolytes for energy storage and energy conversion applications . Another study demonstrated a new method of obtaining pHEMA hydrogels by bulk polymerization, in a single processing step and without the use of cross-linking agents .
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-4-3-12-9(14)7-2-1-6(11(16)17)5-8(7)10(12)15/h1-2,5,13H,3-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBLBYTUNQVQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353580 |
Source


|
| Record name | N-(2-Hydroxyethyl)trimellitimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17329-32-7 |
Source


|
| Record name | 2,3-Dihydro-2-(2-hydroxyethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)trimellitimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)






![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
